Cas no 860612-22-2 (1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo-)

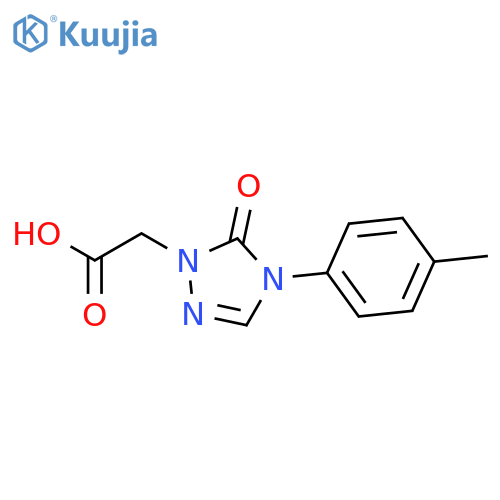

860612-22-2 structure

商品名:1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo-

1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo- 化学的及び物理的性質

名前と識別子

-

- 1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo-

- 2-(5-OXO-4-(P-TOLYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)ACETIC ACID

- 2-[4-(4-methylphenyl)-5-oxo-1,2,4-triazol-1-yl]acetic acid

- 2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)aceticacid

- 10W-0804

- DTXSID00363369

- SR-01000306803-1

- 2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid

- A846545

- 3H-1,2,4-Triazol-1 acetic acid,4,5-dihydro-4-(4-methylphenyl)-5-oxo-

- (5-Oxo-4-p-tolyl-4,5-dihydro-[1,2,4]triazol-1-yl)-acetic acid

- 860612-22-2

- 2-(5-oxo-4-p-tolyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid

- AKOS005076514

- SR-01000306803

- CS-0364707

-

- インチ: InChI=1S/C11H11N3O3/c1-8-2-4-9(5-3-8)13-7-12-14(11(13)17)6-10(15)16/h2-5,7H,6H2,1H3,(H,15,16)

- InChIKey: PPRJOVZBRBNZDJ-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C=C1)N2C=NN(CC(=O)O)C2=O

計算された属性

- せいみつぶんしりょう: 233.08004122g/mol

- どういたいしつりょう: 233.08004122g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 348

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.37

1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM304581-1g |

2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid |

860612-22-2 | 95% | 1g |

$490 | 2023-03-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1435377-1g |

2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid |

860612-22-2 | 95+% | 1g |

¥3662.00 | 2024-07-28 | |

| Alichem | A019138880-1g |

2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid |

860612-22-2 | 95% | 1g |

$449.08 | 2023-08-31 | |

| Ambeed | A210937-1g |

2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid |

860612-22-2 | 95+% | 1g |

$445.0 | 2024-04-17 | |

| Crysdot LLC | CD11042723-1g |

2-(5-Oxo-4-(p-tolyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid |

860612-22-2 | 95+% | 1g |

$535 | 2024-07-18 |

1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo- 関連文献

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

860612-22-2 (1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo-) 関連製品

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2230780-65-9(IL-17A antagonist 3)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:860612-22-2)1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-4-(4-methylphenyl)-5-oxo-

清らかである:99%

はかる:1g

価格 ($):400.0